molecular formula C12H16BrNO3S2 B2592576 2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide CAS No. 1448122-50-6

2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2592576
CAS No.: 1448122-50-6
M. Wt: 366.29
InChI Key: KPUAODKDJVVASU-UHFFFAOYSA-N
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Description

2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide is a synthetic sulfonamide derivative with the molecular formula C12H16BrNO3S and a molecular weight of 331.19 g/mol. While the specific biological activity and research applications of this compound are not currently detailed in the literature, its structure provides insights into its potential utility. The molecule features a benzene-sulfonamide core, a class of compounds widely recognized in medicinal chemistry for their ability to inhibit specific enzymes and serve as key scaffolds in drug discovery . The presence of the bromo substituent on the aromatic ring can make the molecule a valuable intermediate in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is commonly used to create more complex bi-aryl structures for pharmaceutical research . Furthermore, the incorporation of a methoxythiolane group adds a unique steric and electronic profile, which may be explored for modulating the compound's physicochemical properties or its interaction with biological targets. As with many specialized sulfonamides, this compound is intended for research applications in chemistry and drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S2/c1-17-12(6-7-18-9-12)8-14-19(15,16)11-5-3-2-4-10(11)13/h2-5,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUAODKDJVVASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Methoxythiolan Ring: This step involves the reaction of a suitable thiol with an epoxide under acidic or basic conditions to form the thiolan ring.

    Introduction of the Bromine Atom: Bromination of the intermediate compound is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Sulfonamide Formation: The final step involves the reaction of the brominated intermediate with a sulfonamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The methoxythiolan ring and sulfonamide group can participate in oxidation and reduction reactions under suitable conditions.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems.

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The bromine atom and methoxythiolan ring may also contribute to the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Key Observations:

In SC-558 analog 1d, bromine is part of a quinazolinone scaffold, which may enhance binding to enzymatic targets like cyclooxygenase-2 (COX-2) .

Sulfonamide Linkage: The thiolane-methyl group in the target compound introduces a bulky, conformationally restricted substituent, contrasting with the simpler methylbenzene group in ’s compound.

Scaffold Differences: The 3-methoxythiolane moiety is unique to the target compound, offering a distinct electronic profile compared to the quinazolinone in SC-558 analogs or the toluene sulfonamide in ’s compound. Thiolanes are known for moderate lipophilicity and metabolic stability, which may influence bioavailability .

Hypothetical Pharmacological and Physicochemical Properties

While experimental data are unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Solubility : The methoxy and sulfur groups in the target compound may improve aqueous solubility compared to N-(3-bromophenyl)-3-methylbenzenesulfonamide, which lacks polar substituents .
  • Reactivity: The ortho-bromine’s proximity to the sulfonamide group could facilitate nucleophilic substitution reactions, a property less pronounced in meta-substituted analogs.
  • Bioactivity : SC-558 analogs with bromine substitution (e.g., 1d) exhibit COX-2 inhibition, suggesting that the target compound’s bromine and sulfonamide groups may also target similar enzymes, albeit modulated by the thiolane scaffold .

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